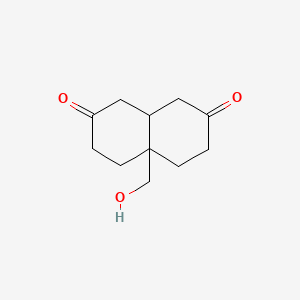
11,11,11-Trifluoroundecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,11,11-Trifluoroundecan-1-OL is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of an undecanol chain. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The presence of fluorine atoms can significantly alter the reactivity and physical properties of the molecule, making it a subject of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,11,11-Trifluoroundecan-1-OL typically involves the introduction of the trifluoromethyl group into an undecanol precursor. One common method is the reaction of 11-bromo-1-undecanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the introduction of the trifluoromethyl group. Additionally, continuous flow reactors can be employed to enhance the yield and purity of the product by providing better control over reaction parameters.
化学反应分析
Types of Reactions: 11,11,11-Trifluoroundecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 11,11,11-trifluoroundecane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Tosyl chloride (TsCl) followed by nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products:
Oxidation: 11,11,11-Trifluoroundecanal or 11,11,11-Trifluoroundecanoic acid.
Reduction: 11,11,11-Trifluoroundecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
11,11,11-Trifluoroundecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, where the trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.
作用机制
The mechanism by which 11,11,11-Trifluoroundecan-1-OL exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound a useful tool in mechanistic studies.
相似化合物的比较
1,1,1-Trifluoroundecane: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
11,11,11-Trifluoroundecanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
11,11,11-Trifluoroundecanal: An aldehyde derivative that can undergo further oxidation or reduction reactions.
Uniqueness: 11,11,11-Trifluoroundecan-1-OL is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
CAS 编号 |
108330-70-7 |
|---|---|
分子式 |
C11H21F3O |
分子量 |
226.28 g/mol |
IUPAC 名称 |
11,11,11-trifluoroundecan-1-ol |
InChI |
InChI=1S/C11H21F3O/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h15H,1-10H2 |
InChI 键 |
LODSRPVHNOEGQV-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCO)CCCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



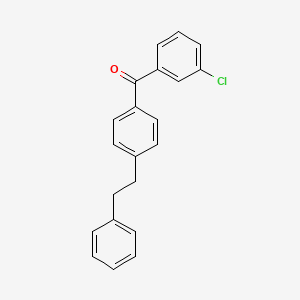
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
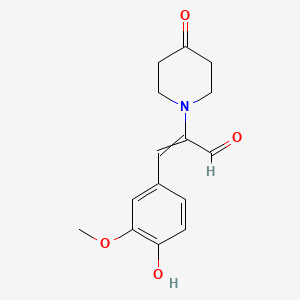
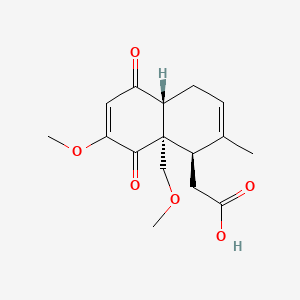
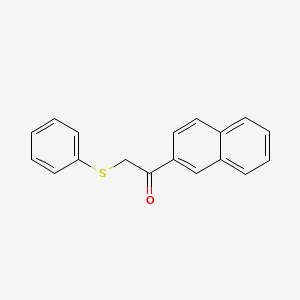
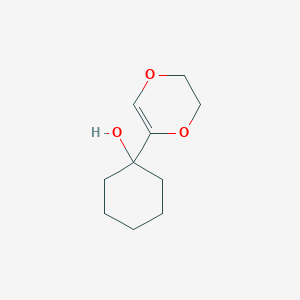
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
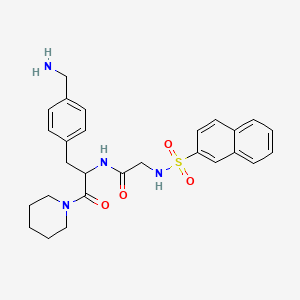
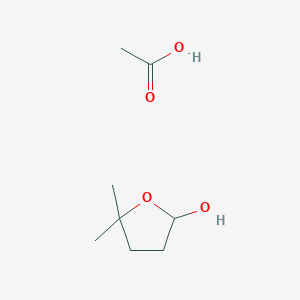
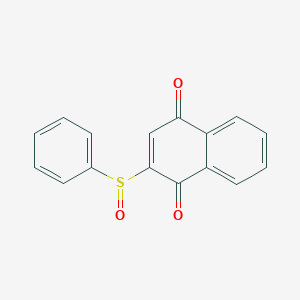
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

